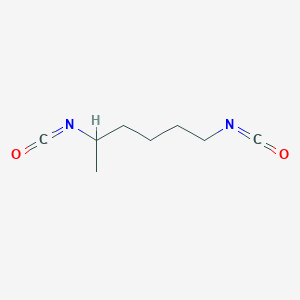
Hexane, 1,5-diisocyanato-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane, 1,5-diisocyanato- is an organic compound with the molecular formula C8H12N2O2. It is a member of the diisocyanate family, which are compounds containing two isocyanate groups (-NCO). These compounds are widely used in the production of polyurethanes, which are materials used in a variety of applications including foams, coatings, adhesives, and elastomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane, 1,5-diisocyanato- can be synthesized through the phosgenation of hexamethylene diamine. This process involves the reaction of hexamethylene diamine with phosgene (COCl2) under controlled conditions to produce the diisocyanate. The reaction typically requires a solvent such as toluene or chlorobenzene and is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of hexane, 1,5-diisocyanato- follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Hexane, 1,5-diisocyanato- undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can react with polyols to form polyurethanes, which are used in a wide range of applications.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes. This reaction is typically carried out at room temperature or slightly elevated temperatures.
Amines: React with isocyanates to form ureas. This reaction can occur at room temperature.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which decompose to amines and carbon dioxide.
Scientific Research Applications
Hexane, 1,5-diisocyanato- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the modification of biomolecules for various applications, including drug delivery and tissue engineering.
Medicine: Investigated for its potential use in the development of medical devices and implants due to its biocompatibility.
Industry: Widely used in the production of coatings, adhesives, and elastomers due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of hexane, 1,5-diisocyanato- involves the reactivity of the isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is the basis for its use in the production of polyurethanes and other polymers. The molecular targets and pathways involved in these reactions are primarily the nucleophilic sites on the reactants, which attack the electrophilic carbon in the isocyanate group.
Comparison with Similar Compounds
Hexane, 1,5-diisocyanato- can be compared with other diisocyanates, such as:
Hexane, 1,6-diisocyanato-: Similar in structure but with the isocyanate groups located at different positions on the hexane chain. It is also used in the production of polyurethanes.
Toluene diisocyanate (TDI): An aromatic diisocyanate used in the production of flexible foams.
Methylenediphenyl diisocyanate (MDI): Another aromatic diisocyanate used in the production of rigid foams and other polyurethane products.
Hexane, 1,5-diisocyanato- is unique in its specific positioning of the isocyanate groups, which can influence its reactivity and the properties of the resulting polymers.
Properties
CAS No. |
86850-80-8 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1,5-diisocyanatohexane |
InChI |
InChI=1S/C8H12N2O2/c1-8(10-7-12)4-2-3-5-9-6-11/h8H,2-5H2,1H3 |
InChI Key |
ZDZKBUGUIJFYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


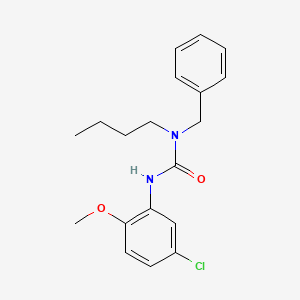
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
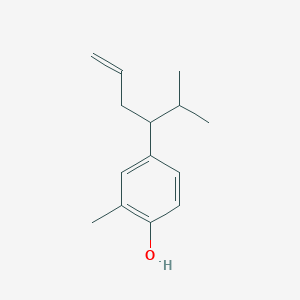


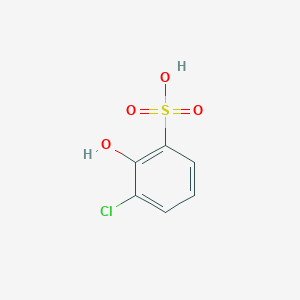
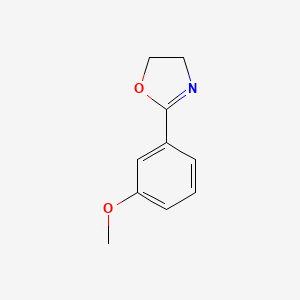
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
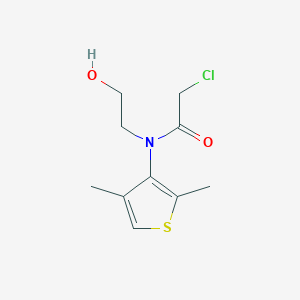
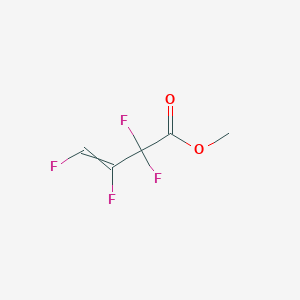

![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
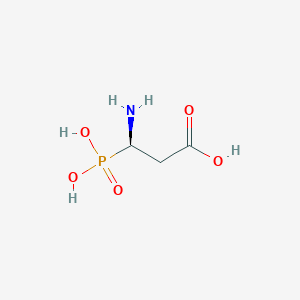
![6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14405515.png)
